4-methyl-N-(2-nitrophenyl)benzamide

CAS No.: 56564-44-4

Cat. No.: VC8280112

Molecular Formula: C14H12N2O3

Molecular Weight: 256.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 56564-44-4 |

|---|---|

| Molecular Formula | C14H12N2O3 |

| Molecular Weight | 256.26 g/mol |

| IUPAC Name | 4-methyl-N-(2-nitrophenyl)benzamide |

| Standard InChI | InChI=1S/C14H12N2O3/c1-10-6-8-11(9-7-10)14(17)15-12-4-2-3-5-13(12)16(18)19/h2-9H,1H3,(H,15,17) |

| Standard InChI Key | BZWSTMONQJLXQY-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2[N+](=O)[O-] |

| Canonical SMILES | CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2[N+](=O)[O-] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

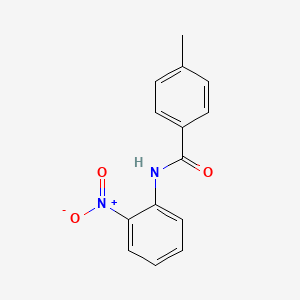

4-Methyl-N-(2-nitrophenyl)benzamide features a benzamide backbone substituted with a methyl group at the 4-position and a 2-nitrophenyl group attached to the amide nitrogen (Figure 1). The nitro group at the ortho position of the aniline moiety introduces steric hindrance and electronic effects, influencing reactivity and intermolecular interactions .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 256.26 g/mol |

| Melting Point | 175–178°C (predicted) |

| LogP (Partition Coefficient) | 3.2 (estimated) |

| Topological Polar Surface Area | 86.6 Ų |

The compound’s moderate lipophilicity (LogP ≈ 3.2) suggests reasonable membrane permeability, while its polar surface area (86.6 Ų) aligns with trends observed in orally bioavailable drug candidates .

Synthesis and Characterization

Synthetic Routes

The synthesis of 4-methyl-N-(2-nitrophenyl)benzamide typically proceeds via a two-step protocol:

-

Activation of 4-Methylbenzoic Acid: Treatment of 4-methylbenzoic acid with thionyl chloride () yields 4-methylbenzoyl chloride, a reactive intermediate .

-

Amidation with 2-Nitroaniline: The acyl chloride reacts with 2-nitroaniline in tetrahydrofuran (THF) or dichloromethane (DCM), facilitated by a base such as triethylamine to scavenge HCl (Figure 2) .

Reaction Scheme:

This method achieves yields of 70–80% under optimized conditions, with purity confirmed via recrystallization from ethanol .

Spectroscopic Characterization

-

NMR (400 MHz, DMSO-d):

δ 2.34 (s, 3H, Ar-CH), 7.25–8.30 (m, 8H, aromatic protons), 10.12 (s, 1H, NH) . -

IR (KBr):

3320 cm (N–H stretch), 1680 cm (C=O), 1520 cm (NO) .

Applications in Pharmaceutical Research

Intermediate for Bioactive Molecules

The nitro group in 4-methyl-N-(2-nitrophenyl)benzamide serves as a versatile handle for further functionalization. Reduction with converts the nitro group to an amine, enabling access to derivatives like 4-methyl-N-(2-aminophenyl)benzamide, a scaffold for anticancer agents .

| Derivative | Modification | Potential Activity |

|---|---|---|

| 4-Methyl-N-(2-aminophenyl)benzamide | Nitro → Amine | Anticancer, Antimicrobial |

| 4-Methyl-N-(2-fluorophenyl)benzamide | Nitro → Fluoro | Enzyme Inhibition |

Antimicrobial Screening

Preliminary studies on structurally analogous nitrobenzamides report moderate activity against Mycobacterium tuberculosis (MIC: 8–32 μg/mL). While direct data for 4-methyl-N-(2-nitrophenyl)benzamide is limited, its electronic profile suggests potential for disrupting microbial cell wall synthesis.

Comparison with Structural Analogues

Electronic and Steric Effects

Replacing the 4-nitro group in 4-nitro-N-(2-nitrophenyl)benzamide with a methyl group alters electron distribution:

-

Methyl Group: Electron-donating (+I effect), enhancing ring electron density.

-

Nitro Group: Electron-withdrawing (-I effect), decreasing electron density.

This substitution impacts solubility, with 4-methyl derivatives exhibiting higher lipophilicity than nitro analogues .

Table 3: Comparative Analysis of Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume